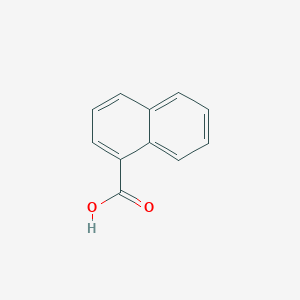![molecular formula C15H18O6 B042755 4-[(2-carboxybenzoyl)oxymethyl]hexanoic Acid CAS No. 82975-92-6](/img/structure/B42755.png)
4-[(2-carboxybenzoyl)oxymethyl]hexanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is an organic compound that belongs to the family of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is known for its applications in various industrial processes and products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester typically involves the esterification of phthalic anhydride with the corresponding alcohol, 1-(4-carboxy-2-ethylbutanol). The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Phthalic anhydride+1-(4-carboxy-2-ethylbutanol)→1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester+Water
The reaction is typically carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of phthalic anhydride and 1-(4-carboxy-2-ethylbutanol) into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to phthalic acid and 1-(4-carboxy-2-ethylbutanol) in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phthalic acid and other oxidation products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Phthalic acid and 1-(4-carboxy-2-ethylbutanol)
Oxidation: Phthalic acid and other oxidation products
Substitution: Products depend on the nucleophile used
科学的研究の応用
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flexible plastics, coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it can interact with hormone receptors, potentially disrupting normal hormonal functions. The exact molecular targets and pathways involved in its endocrine-disrupting effects are still under investigation.
類似化合物との比較
Similar Compounds
- 1,2-Benzenedicarboxylic acid, diethyl ester
- 1,2-Benzenedicarboxylic acid, dibutyl ester
- 1,2-Benzenedicarboxylic acid, di(2-ethylhexyl) ester
Comparison
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to other phthalates, it may offer different levels of plasticizing efficiency, flexibility, and compatibility with various polymer systems. Its potential biological effects, such as endocrine disruption, may also vary based on its specific structure.
特性
CAS番号 |
82975-92-6 |
|---|---|
分子式 |
C15H18O6 |
分子量 |
294.3 g/mol |
IUPAC名 |
2-(4-carboxy-2-ethylbutoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C15H18O6/c1-2-10(7-8-13(16)17)9-21-15(20)12-6-4-3-5-11(12)14(18)19/h3-6,10H,2,7-9H2,1H3,(H,16,17)(H,18,19) |
InChIキー |
GFVYJJBOJSAPJC-UHFFFAOYSA-N |
SMILES |
CCC(CCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
正規SMILES |
CCC(CCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
同義語 |
MECBP; 1,2-Benzenedicarboxylic Acid Mono(4-carboxy-2-ethylbutyl) Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


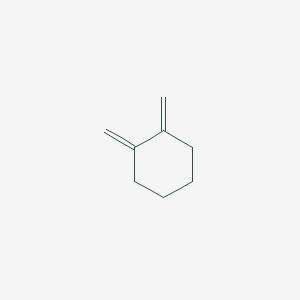

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)
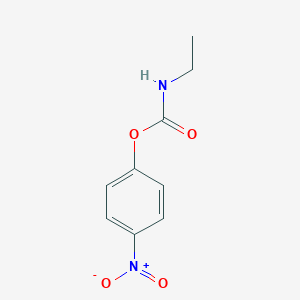

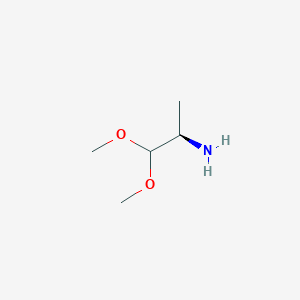

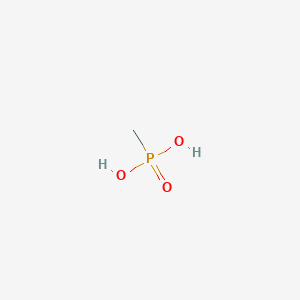
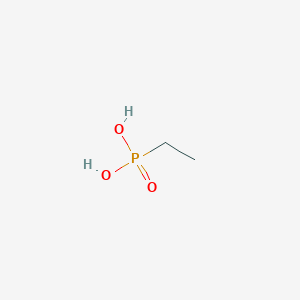

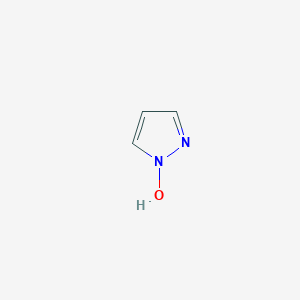

![[(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B42706.png)
